2-Fluoro-5-methylphenol

概述

描述

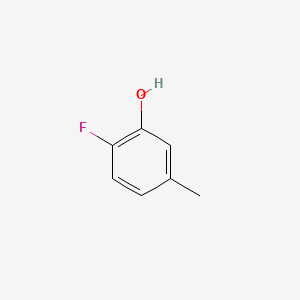

2-Fluoro-5-methylphenol is a fluorinated aromatic compound with the molecular formula C7H7FO. It is a derivative of phenol, where a fluorine atom is substituted at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its unique chemical properties due to the presence of both electron-donating and electron-withdrawing groups on the aromatic ring .

准备方法

Synthetic Routes and Reaction Conditions

2-Fluoro-5-methylphenol can be synthesized through various methods. One common method involves the selective fluorination of 5-methylphenol using fluorinating agents such as Selectfluor. The reaction typically occurs in an aqueous solution of acetic acid under blue light irradiation at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2-Fluoro-5-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorinated quinones, while substitution reactions can produce various fluorinated aromatic compounds .

科学研究应用

Chemistry

2-Fluoro-5-methylphenol serves as an additive in alkyne metathesis reactions, enhancing reaction efficiency and selectivity. Its unique structure allows it to participate in various chemical transformations, including:

- Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.

- Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

- Reduction Reactions: The compound can be reduced to form different derivatives .

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Substitution | Sodium hydroxide, potassium carbonate | Fluorinated aromatic compounds |

| Oxidation | Potassium permanganate, chromium trioxide | Fluorinated quinones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols or alkanes |

Biology

Research indicates potential biological activities for this compound, including antimicrobial and antifungal properties. Its effectiveness in biological systems is attributed to the presence of the fluorine atom, which enhances its ability to interact with biological macromolecules .

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development. Its unique chemical properties may allow it to interact with specific biological targets, potentially leading to new therapeutic agents. Preliminary studies suggest it could have anticancer activity and may be useful in treating various diseases .

Industry

The compound is utilized in the synthesis of advanced materials and specialty chemicals. Its unique electronic and steric properties make it suitable for producing materials with specific functionalities, such as polymers and agrochemicals .

Case Studies

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use as a biocide or preservative in pharmaceuticals.

Case Study 2: Drug Development

Research into the drug-like properties of this compound revealed its potential as a lead compound in developing selective RET inhibitors for treating certain cancers. Modifications on the phenolic ring improved metabolic stability and selectivity over other targets .

作用机制

The mechanism of action of 2-Fluoro-5-methylphenol involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, protein function, and cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-Fluorophenol

- 4-Fluorophenol

- 2,4-Difluorophenol

- 2,6-Difluorophenol

Uniqueness

2-Fluoro-5-methylphenol is unique due to the simultaneous presence of a fluorine atom and a methyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical reactions and applications. Compared to other fluorinated phenols, this compound offers a balance of reactivity and stability, making it suitable for specialized research and industrial applications .

生物活性

2-Fluoro-5-methylphenol (CAS No. 63762-79-8) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity, and other relevant biochemical interactions.

- Molecular Formula : C₇H₇FO

- Molecular Weight : 126.13 g/mol

- Boiling Point : Not available

- Purity : 97% (Thermo Scientific) .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for further exploration in clinical applications.

The compound's antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This is similar to other phenolic compounds, which are known to exhibit such activities.

Case Studies

- Study on MRSA : In a comparative study of phenolic compounds, this compound showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibited bacterial growth and biofilm formation, suggesting its potential as an adjuvant therapy in treating resistant infections .

- Cytotoxicity Assessment : A cytotoxicity assay revealed that this compound exhibited dose-dependent cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Biochemical Interactions

This compound interacts with several biological targets, which may contribute to its diverse biological activity.

Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in bacterial metabolism, leading to reduced growth rates and viability of pathogenic strains .

Cytokine Modulation

The compound has been observed to modulate cytokine production in immune cells, which could have implications for inflammatory responses and immune regulation .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Disruption of cell membranes; apoptosis induction |

| Chlorothymol | Yes | Moderate | Inhibition of biofilm formation; motility reduction |

| Thymol | Moderate | Low | Biofilm inhibition; metabolic disruption |

常见问题

Basic Research Questions

Q. What are the common laboratory synthesis routes for 2-Fluoro-5-methylphenol, and what are their mechanistic considerations?

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or direct fluorination of phenolic precursors. For example:

- NAS Approach : Reacting 5-methyl-2-nitrophenol with a fluorinating agent (e.g., KF in DMF) under controlled heating, followed by nitro-group reduction .

- Direct Fluorination : Electrophilic fluorination using Selectfluor™ on a methyl-substituted phenol derivative, requiring anhydrous conditions to avoid side reactions .

Mechanistic considerations include the electron-withdrawing effect of the nitro or methyl groups, which activate specific positions for substitution. Purity (≥98%) is critical, as noted in commercial synthesis standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Key techniques include:

- ¹H/¹³C NMR : Fluorine coupling splits signals; the phenolic -OH proton appears as a broad singlet (δ ~5-6 ppm). The methyl group (C5) resonates at δ ~2.3 ppm in ¹H NMR .

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹), C-F stretch (~1220 cm⁻¹), and aromatic C=C vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 140 (C₇H₇FO), with fragmentation patterns indicating loss of -OH or -F groups .

Q. What is the solubility profile of this compound in common organic solvents, and how does this influence its purification?

The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Key solubility data from solvent compatibility studies :

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 25–30 |

| Isopropanol | 15–20 |

| Ethyl Acetate | 10–15 |

| Purification via recrystallization is optimal in methanol/water mixtures, leveraging temperature-dependent solubility . |

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

Discrepancies often arise from purity variations (e.g., residual solvents or isomers) or crystallization conditions . To resolve:

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Compare crystallization solvents: Polar solvents (e.g., ethanol) yield higher-melting polymorphs than non-polar alternatives .

- Cross-reference CAS 615-74-7 entries in authoritative databases (e.g., PubChem, NIST) for consensus data .

Q. What strategies are employed to enhance the stability of this compound under varying pH conditions during biological assays?

- Acidic Conditions (pH < 4) : Protonation of the phenolic -OH increases stability; use phosphate or citrate buffers to avoid degradation .

- Basic Conditions (pH > 8) : Decomposition via fluoride elimination is mitigated by storing solutions at 4°C and avoiding prolonged exposure to light .

- Solid-State Stability : Store under inert gas (N₂/Ar) at -20°C, as recommended for fluorophenol derivatives .

Q. How does the fluorine substituent influence the electronic and steric properties of this compound compared to its non-fluorinated analogs?

- Electronic Effects : The -F group is electron-withdrawing, reducing electron density on the aromatic ring. This enhances acidity (pKa ~8.5 vs. ~10 for phenol) and directs electrophilic substitution to the para position .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing efficient participation in hydrogen-bonding networks (critical in crystal engineering) .

Comparative studies with 5-methylphenol show faster reaction rates in SNAr reactions due to fluorine’s activation of the ortho position .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the reactivity of this compound in cross-coupling reactions?

Contradictions in Suzuki-Miyaura coupling yields (e.g., 40–75%) may stem from:

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in fluorinated substrates due to better stability .

- Base Sensitivity : K₂CO₃ deprotonates the phenol, but excess base can degrade the fluorine substituent. Optimize stoichiometry via kinetic studies .

- Substrate Purity : Trace metals (e.g., Fe³⁺) from synthesis can inhibit catalysis; pre-purify via chelation .

Q. Methodological Best Practices

- Synthesis Validation : Always cross-check melting points and spectral data with NIST or PubChem entries .

- Solvent Selection : Prioritize methanol or DMF for reactions requiring high solubility .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) when handling fluorophenols, as advised in safety data sheets .

属性

IUPAC Name |

2-fluoro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHPMVZYZDQLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213205 | |

| Record name | Phenol, 2-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-79-8 | |

| Record name | Phenol, 2-fluoro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-5-METHYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。